5,5-Dimethylpiperidine-2-carboxylic acid

Description

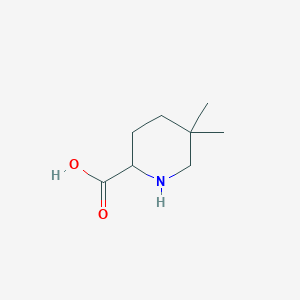

Structure

2D Structure

3D Structure

Properties

CAS No. |

676355-70-7 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

5,5-dimethylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-8(2)4-3-6(7(10)11)9-5-8/h6,9H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

RNCALCQUIUHJEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(NC1)C(=O)O)C |

Origin of Product |

United States |

Synthesis and Physicochemical Properties of 5,5 Dimethylpiperidine 2 Carboxylic Acid

Synthetic Methodologies

The synthesis of this compound would likely involve the construction of the piperidine (B6355638) ring with the desired gem-dimethyl substitution pattern. One plausible approach could start from a precursor already containing the 5,5-dimethyl moiety. For instance, the synthesis could potentially begin with the hydrolysis of a nitrile precursor, such as 5,5-dimethyl-2-cyanopiperidine. The conversion of a nitrile to a carboxylic acid is a standard organic transformation.

Another potential route could involve the cyclization of an appropriately substituted linear precursor. General methods for piperidine synthesis include intramolecular cyclization reactions, which can be designed to incorporate the gem-dimethyl group and the carboxylic acid (or a precursor) at the desired positions. nih.gov

Physicochemical Characteristics

The physicochemical properties of this compound can be predicted based on its structure and by comparison with related compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C8H15NO2 nih.gov |

| Molecular Weight | 157.21 g/mol nih.gov |

| Appearance | Likely a solid at room temperature. libretexts.org |

| Boiling Point | Expected to be relatively high due to hydrogen bonding. libretexts.org |

| Melting Point | Not experimentally determined in available literature. |

| Solubility | Expected to be soluble in polar solvents. libretexts.org |

| pKa | The carboxylic acid group will have an acidic pKa, while the secondary amine will have a basic pKa. |

This table contains predicted data based on the compound's structure and general chemical principles.

Spectroscopic Data and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring and the carboxylic acid proton. The gem-dimethyl groups would likely appear as two singlets, or a single singlet depending on the conformational dynamics of the ring. The protons on the carbons adjacent to the nitrogen and the carboxylic acid group would be deshielded and appear at a lower field. The carboxylic acid proton would be a broad singlet, typically in the 10-13 ppm range. nih.gov

¹³C NMR: The carbon NMR spectrum would show eight distinct carbon signals. The carbonyl carbon of the carboxylic acid would be significantly deshielded, appearing in the 170-185 ppm region. nih.gov The quaternary carbon bearing the two methyl groups would also be a characteristic signal. The other carbon atoms of the piperidine ring would appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. A very broad O-H stretching band from the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. nih.govresearchgate.net A strong C=O stretching absorption from the carbonyl group of the carboxylic acid would be observed around 1700-1760 cm⁻¹. nih.gov Additionally, C-H stretching bands for the aliphatic protons on the piperidine ring and the methyl groups would be present below 3000 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, this compound would show a molecular ion peak corresponding to its molecular weight (157.21 g/mol ). nih.gov Common fragmentation patterns for piperidine derivatives often involve cleavage of the ring. nih.govscielo.br The loss of the carboxylic acid group (as COOH or CO₂) would also be a likely fragmentation pathway.

Applications in Chemical Synthesis

Role as a Chiral Building Block

The presence of a stereocenter at the C2 position makes this compound a valuable chiral building block. Enantiomerically pure forms of this compound could be used in the asymmetric synthesis of more complex molecules. Its rigid, conformationally constrained structure, enforced by the gem-dimethyl group, can be exploited to control the stereochemical outcome of subsequent reactions.

Utility in the Synthesis of Novel Heterocyclic Systems

The bifunctional nature of this compound, with its secondary amine and carboxylic acid groups, allows it to serve as a scaffold for the synthesis of a variety of novel heterocyclic systems. The amine can be N-alkylated or N-acylated, while the carboxylic acid can be converted to esters, amides, or other derivatives. nih.gov These transformations open up avenues for creating diverse libraries of compounds for screening in drug discovery programs. nih.gov

Potential Applications in Medicinal Chemistry

The piperidine (B6355638) scaffold is a well-established pharmacophore found in numerous approved drugs. lifechemicals.com The introduction of a gem-dimethyl group can enhance metabolic stability by blocking sites of oxidation. researchgate.net Therefore, derivatives of this compound could be explored for their potential biological activities. For instance, they could be investigated as inhibitors of enzymes or as ligands for receptors, where the specific stereochemistry and conformational rigidity conferred by the 5,5-dimethyl substitution pattern could lead to high potency and selectivity. nih.gov

Applications As a Chemical Scaffold in Advanced Organic and Medicinal Chemistry Research

Integration into Peptidomimetics Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. nih.gov While peptides often exhibit high potency and specificity, their therapeutic use can be limited by poor stability and bioavailability. nih.gov The incorporation of non-natural amino acids like 5,5-dimethylpiperidine-2-carboxylic acid is a key strategy to overcome these limitations. nih.govmagtech.com.cn

The defining characteristic of this compound in peptidomimetic design is its role as a conformationally constrained amino acid. magtech.com.cn The piperidine (B6355638) ring restricts the rotational freedom of the molecule's backbone, a feature further enhanced by the gem-dimethyl group which limits the puckering of the ring. This high degree of conformational rigidity helps to lock the peptide backbone into a specific and predictable three-dimensional shape. By reducing the number of possible conformations, the entropic penalty of binding to a biological target is minimized, which can lead to enhanced binding affinity and biological activity.

The constrained nature of this compound makes it a powerful tool for inducing specific secondary structures in peptides, such as beta-turns and helical structures. Beta-turns are critical elements in many biologically active peptides, facilitating the folding of the peptide chain. The defined torsional angles of the piperidine ring can predispose a peptide sequence to adopt a turn-like conformation.

Similarly, the incorporation of this rigid amino acid can help to nucleate and stabilize helical structures within a peptide. While specific studies detailing the induction of beta-turns and helical structures by this compound are not extensively documented in publicly available literature, the principles of conformational constraint suggest its potential in this application. The gem-dimethyl substitution is known to influence the puckering of the six-membered ring, which in turn would dictate the dihedral angles of the peptide backbone and favor specific secondary structures.

A major hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases. The introduction of unnatural amino acids with modified backbones, such as this compound, can significantly enhance proteolytic stability. The steric hindrance provided by the piperidine ring and the gem-dimethyl groups can prevent the peptide from fitting into the active site of proteolytic enzymes, thereby slowing down its degradation. Studies on analogous compounds, such as those with β-perfluoroalkyl substituted prolines, have demonstrated that steric interference within the pockets of proteases is a key factor in protecting peptides from degradation. nih.gov

Furthermore, the conformational rigidity imparted by this amino acid can positively influence the pharmacokinetic properties of a peptidomimetic. A more rigid and stable conformation can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles. While specific pharmacokinetic data for peptidomimetics containing this compound is limited, the general principles of peptidomimetic design strongly suggest that its incorporation would lead to a longer half-life and improved bioavailability compared to the corresponding natural peptide. dntb.gov.ua

The incorporation of sterically hindered amino acids like this compound into peptide chains presents unique challenges in both solid-phase and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS): In SPPS, the peptide is assembled step-by-step on a solid support. wpmucdn.com The coupling of the sterically hindered carboxylic acid of this compound can be sluggish. To overcome this, more potent coupling reagents and optimized reaction conditions are often necessary. For instance, the use of phosphonium- or aminium-type coupling reagents like BOP, PyBOP, HBTU, and HATU, often in combination with a non-nucleophilic base, can facilitate the formation of the amide bond. bachem.com The steric bulk of the gem-dimethyl groups may also necessitate longer coupling times or double coupling cycles to ensure complete reaction.

Solution-Phase Peptide Synthesis: In solution-phase synthesis, all reactants are dissolved in a solvent. americanpeptidesociety.org Similar to SPPS, the steric hindrance of this compound requires careful selection of coupling reagents to achieve efficient peptide bond formation with minimal side reactions, such as racemization. americanpeptidesociety.orgpeptide.com Carbodiimide-based reagents like DCC and DIC, often used with additives like HOBt or HOAt, are common choices. americanpeptidesociety.org The synthesis of peptides containing the analogous 5,5-dimethylproline has highlighted the challenges associated with the steric hindrance of the dimethyl moieties and the need for optimized coupling conditions. nih.gov

| Synthesis Phase | Strategy | Key Considerations |

| Solid-Phase | Use of potent coupling reagents (e.g., PyBOP, HATU). | Overcoming steric hindrance for efficient amide bond formation. |

| Extended coupling times or double coupling. | Ensuring complete reaction of the sterically hindered amino acid. | |

| Solution-Phase | Selection of appropriate coupling reagents (e.g., DCC/HOBt). | Minimizing side reactions like racemization. |

| Optimization of reaction conditions (e.g., solvent, temperature). | Achieving high yields with a sterically demanding building block. |

Building Block in the Synthesis of Complex Heterocyclic Compounds

Beyond its role in peptidomimetics, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. The piperidine scaffold is a common motif in a vast array of pharmaceuticals and biologically active molecules. mdpi.comnih.gov

The chemical functionalities of this compound—the secondary amine and the carboxylic acid—provide two reactive handles for further chemical transformations. These groups can be selectively modified to construct more elaborate molecular architectures. For instance, the carboxylic acid can be converted into esters, amides, or ketones, while the amine can be acylated, alkylated, or used in cyclization reactions to form fused ring systems.

While specific examples of advanced pharmaceutical intermediates synthesized directly from this compound are not prominently featured in the readily available scientific literature, the synthesis of various substituted piperidines is a very active area of research. mdpi.com For example, other functionalized piperidines serve as key intermediates in the synthesis of narcotic analgesics and other central nervous system agents. researchgate.net The unique substitution pattern of this compound makes it a promising starting material for the development of novel therapeutic agents with potentially improved pharmacological profiles.

Scaffold for Natural Product Analogue Synthesis

The structural framework of this compound serves as an excellent starting point for the synthesis of analogues of various natural products, particularly alkaloids. The piperidine motif is a common core in a vast number of biologically active natural products. By utilizing this pre-formed ring system, chemists can significantly streamline the synthesis of complex molecules.

The gem-dimethyl group at the 5-position offers several advantages. It introduces a quaternary carbon center, a common feature in many natural products, and restricts the conformational flexibility of the piperidine ring. This conformational rigidity can be advantageous in designing molecules that bind to specific biological targets with high affinity and selectivity.

While direct examples of the use of this compound in the total synthesis of specific natural product analogues are not extensively documented in publicly available literature, the principles of its application can be inferred from the broader field of piperidine alkaloid synthesis. The carboxylic acid functionality at the 2-position provides a convenient handle for further chemical modifications, such as amide bond formation, reduction to an alcohol, or conversion to other functional groups, enabling the elaboration of the scaffold into more complex structures mimicking natural alkaloids.

Table 1: Potential Natural Product Classes for Analogue Synthesis using a 5,5-Dimethylpiperidine Scaffold

| Natural Product Class | Key Structural Feature | Rationale for Using 5,5-Dimethylpiperidine Scaffold |

| Piperidine Alkaloids | Piperidine Ring | Direct structural similarity, providing a foundational building block. |

| Quinolizidine Alkaloids | Fused Piperidine Rings | Can serve as a precursor for one of the piperidine rings in the fused system. |

| Indolizidine Alkaloids | Fused Pyrrolidine and Piperidine Rings | Can be utilized for the piperidine portion of the bicyclic core. |

Development of Receptor-Targeting Ligands (Focus on Structural and Synthetic Aspects)

The unique structural features of this compound make it an attractive scaffold for the design and synthesis of ligands that can selectively target specific biological receptors. The development of such ligands often involves a detailed understanding of their structure-activity relationships and is frequently guided by computational modeling techniques.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For ligands derived from the this compound scaffold, SAR studies typically involve the systematic modification of different parts of the molecule and evaluating the impact of these changes on receptor binding or functional activity.

Key areas for modification in SAR studies of this scaffold include:

The Carboxylic Acid Group: Conversion of the carboxylic acid to various amides, esters, or other functional groups can significantly impact a ligand's interaction with a receptor. For instance, the synthesis of a library of carboxamide derivatives allows for the exploration of different substituents to probe the binding pocket of a target receptor.

The Piperidine Nitrogen: The secondary amine of the piperidine ring can be N-alkylated or N-acylated to introduce a variety of substituents. These modifications can influence the ligand's polarity, basicity, and steric profile, all of which can affect receptor binding.

The Gem-Dimethyl Group: While less commonly modified, exploring analogues with different alkyl groups at the 5-position could provide insights into the steric tolerance of the receptor's binding site.

Table 2: Representative Modifications for SAR Studies of this compound Derivatives

| Modification Site | Type of Modification | Rationale for Modification |

| Carboxylic Acid (C2) | Amide formation with various amines | Explore hydrogen bonding and hydrophobic interactions in the binding pocket. |

| Carboxylic Acid (C2) | Esterification with different alcohols | Modulate polarity and steric bulk. |

| Piperidine Nitrogen (N1) | N-alkylation with diverse alkyl halides | Investigate the impact of size and charge on receptor affinity. |

| Piperidine Nitrogen (N1) | N-acylation with various acyl chlorides | Introduce different functional groups and alter electronic properties. |

Ligand Design Based on Computational Docking and Molecular Modeling

Computational docking and molecular modeling are powerful tools used to predict and analyze the interaction between a ligand and its target receptor at the molecular level. These techniques can guide the design of new ligands with improved affinity and selectivity, thereby accelerating the drug discovery process.

For ligands based on the this compound scaffold, computational approaches can be employed to:

Predict Binding Modes: Molecular docking simulations can predict the most likely binding orientation of a ligand within the active site of a receptor. This information is crucial for understanding the key interactions that contribute to binding.

Estimate Binding Affinities: Computational methods can be used to estimate the binding free energy of a ligand-receptor complex, providing a theoretical measure of binding affinity. This allows for the prioritization of candidate molecules for synthesis and biological testing.

Guide SAR Studies: By visualizing the docked pose of a ligand, researchers can identify opportunities for structural modifications that could enhance binding. For example, if a particular region of the binding pocket is unoccupied, a substituent could be added to the ligand to fill that space and potentially form favorable interactions.

In a typical workflow, a 3D model of the target receptor is used to create a virtual binding site. Ligands derived from the this compound scaffold are then virtually screened by docking them into this site. The resulting poses are scored based on their predicted binding energies and interactions with key amino acid residues. This in silico analysis helps to rationalize existing SAR data and to design new analogues with potentially enhanced activity.

Table 3: Key Parameters in Computational Modeling of Ligands

| Modeling Technique | Key Parameter/Output | Application in Ligand Design |

| Molecular Docking | Docking Score, Binding Pose | Predicts binding affinity and orientation. |

| Molecular Dynamics | Conformational Stability, Interaction Energies | Simulates the dynamic behavior of the ligand-receptor complex. |

| 3D-QSAR | CoMFA/CoMSIA Fields | Relates 3D structural features to biological activity. |

Future Research Directions and Unexplored Avenues

Development of Novel Enantioselective Synthetic Routes for Derivatives

The development of efficient and highly stereoselective methods for the synthesis of chiral piperidine (B6355638) derivatives is a cornerstone of modern medicinal chemistry. researchgate.netthieme-connect.com For 5,5-dimethylpiperidine-2-carboxylic acid, future research should prioritize the establishment of novel enantioselective synthetic routes to access its derivatives with high optical purity.

One promising avenue is the application of organocatalysis . Asymmetric organocatalytic reactions, such as proline-mediated Mannich and aza-Michael reactions, have been successfully employed in the synthesis of substituted piperidines. scholaris.ca A potential strategy could involve the asymmetric functionalization of a suitable precursor to introduce the gem-dimethyl and carboxylic acid moieties in a stereocontrolled manner.

Another area ripe for exploration is the use of transition-metal catalysis . Rhodium-catalyzed C-H insertion and palladium-catalyzed allylic alkylation have proven effective for the stereoselective synthesis of complex piperidine structures. nih.govnih.gov Investigating the application of these methods to precursors of this compound could yield highly efficient and enantioselective synthetic pathways.

A hypothetical enantioselective synthesis of a this compound derivative using an organocatalytic approach is outlined below:

| Step | Reaction Type | Catalyst/Reagent | Potential Outcome |

| 1 | Asymmetric Michael Addition | Chiral Amine Catalyst | Enantiomerically enriched intermediate |

| 2 | Cyclization | Acid/Base | Formation of the piperidine ring |

| 3 | Functional Group Manipulation | Standard Reagents | Introduction of desired substituents |

Advanced Mechanistic Investigations of Key Reactions Involving the Compound

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound and its derivatives is crucial for optimizing existing methods and developing new ones. Future research should employ advanced techniques to elucidate the intricate details of these reactions.

Density Functional Theory (DFT) studies can provide valuable insights into the transition states and reaction pathways of key synthetic steps. researchgate.net For instance, computational analysis could be used to understand the stereochemical outcome of catalytic reactions, guiding the design of more selective catalysts. Mechanistic studies on copper-catalyzed intramolecular C-H amination for the synthesis of piperidines have demonstrated the power of combining experimental and DFT investigations. acs.org

Kinetic studies can also play a vital role in understanding reaction mechanisms. By monitoring the reaction rates under various conditions, researchers can gain insights into the rate-determining steps and the influence of different reaction parameters. The gem-dimethyl effect, known to influence reaction rates and conformational preferences, would be a particularly interesting aspect to investigate mechanistically in the context of this compound. rsc.orgnih.govarkat-usa.org

Exploration of New Chemical Transformations for Expanding Scaffold Utility

The this compound scaffold holds significant potential for the generation of diverse molecular architectures. Future research should focus on exploring novel chemical transformations to expand its utility as a building block in organic synthesis.

A key area of interest is C-H functionalization . This powerful strategy allows for the direct modification of C-H bonds, offering a more atom-economical and efficient way to introduce new functional groups. researchgate.netnih.gov Late-stage functionalization, in particular, would enable the rapid diversification of complex molecules derived from the parent compound. acs.orgwikipedia.org Rhodium-catalyzed C-H insertion has been effectively used for the site-selective functionalization of piperidine derivatives. nih.govnih.govdntb.gov.ua

Furthermore, the development of novel cyclization strategies starting from derivatives of this compound could lead to the synthesis of unique polycyclic and spirocyclic compounds with potential biological activities.

Application of Advanced Computational Methods for Predictive Design

Advanced computational methods are indispensable tools in modern drug discovery and materials science. researchgate.net For this compound, these methods can be leveraged for the predictive design of novel derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of derivatives with their biological activity. nih.govmdpi.comnih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov

Pharmacophore modeling is another powerful technique that can be used to identify the key structural features required for a molecule to interact with a specific biological target. pharmacophorejournal.comnih.govnih.gov By generating a pharmacophore model based on known active compounds, researchers can virtually screen large compound libraries to identify novel hits containing the this compound scaffold.

A hypothetical workflow for the computational design of a new inhibitor is presented below:

| Phase | Method | Objective |

| 1 | Target Identification | Identify a relevant biological target. |

| 2 | Pharmacophore Modeling | Develop a 3D model of the key binding features. |

| 3 | Virtual Screening | Screen a virtual library of this compound derivatives against the pharmacophore. |

| 4 | Molecular Docking | Predict the binding mode and affinity of the top hits. |

| 5 | Synthesis and Biological Evaluation | Synthesize and test the most promising candidates. |

Integration into Emerging Fields of Chemical Biology and Supramolecular Chemistry

The unique structural and chemical properties of this compound make it an attractive candidate for integration into emerging fields such as chemical biology and supramolecular chemistry.

In chemical biology , derivatives of this compound could be developed as chemical probes to study biological processes. acs.org For example, by attaching a fluorescent tag or a reactive group, these probes could be used to visualize and interact with specific proteins or enzymes in living cells. The piperidine scaffold is a common feature in many biologically active molecules, suggesting that derivatives of the title compound could be tailored for specific biological targets. researchgate.netthieme-connect.com

In supramolecular chemistry , the carboxylic acid and the piperidine nitrogen of the compound provide sites for non-covalent interactions, such as hydrogen bonding and ionic interactions. researchgate.net This makes it a potential building block for the construction of well-defined supramolecular assemblies , such as capsules, cages, and polymers. The gem-dimethyl group could play a crucial role in directing the self-assembly process by influencing the conformation of the molecule.

Q & A

Q. What are the common synthetic routes for 5,5-Dimethylpiperidine-2-carboxylic acid, and how are they optimized for yield?

The synthesis of this compound typically involves multi-step organic reactions. A general approach includes:

- Ring-closing strategies : Piperidine cores can be constructed via cyclization of amino alcohols or ketones. For example, diastereoselective azidation (as used in related piperidine derivatives) can introduce stereochemical control .

- Carboxylic acid functionalization : Post-cyclization oxidation or hydrolysis of ester intermediates may be employed.

- Optimization : Reaction parameters such as temperature, solvent polarity (e.g., THF vs. DCM), and catalysts (e.g., palladium for cross-couplings) are critical. Evidence from similar compounds shows yields up to 86% when using controlled deprotection and freeze-drying for purification .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity and stereochemistry. For example, coupling constants in H NMR can distinguish axial/equatorial substituents in the piperidine ring .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>97% as standard for research-grade compounds) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 183.16 g/mol for analogous dimethoxy-pyridine carboxylic acids) .

Q. Table 1: Typical Characterization Data

| Property | Method | Example Data (Analogous Compounds) | Reference |

|---|---|---|---|

| Purity | HPLC | ≥97% | |

| Molecular Weight | HRMS | 183.16 g/mol (CHNO) | |

| Melting Point | DSC/TGA | 151–152°C (for related piperidines) |

Advanced Research Questions

Q. How can enantiomeric purity of this compound be enhanced during synthesis?

- Chiral Auxiliaries : Use chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation or cyclization steps.

- Chromatographic Resolution : Chiral HPLC columns (e.g., amylose-based) separate enantiomers post-synthesis.

- Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) improves enantiomeric excess (ee) .

Q. How should researchers address contradictions in spectroscopic data or biological activity results?

- Cross-Validation : Replicate experiments under standardized conditions. For example, inconsistent NMR signals may arise from solvent polarity or temperature effects; use deuterated solvents and controlled thermostats .

- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR/IR spectra to validate experimental data .

- Biological Assays : Use orthogonal assays (e.g., enzyme inhibition + cell viability tests) to confirm bioactivity trends .

Q. What structural modifications of this compound enhance its bioactivity?

- Side-Chain Functionalization : Introduce hydroxyl or amine groups to improve solubility and target binding. For example, thiazolo-pyridine derivatives show enhanced antimicrobial activity when substituted with methyl groups .

- Hybrid Scaffolds : Merge the piperidine core with heterocycles (e.g., thiazoles or pyridines) to exploit synergistic interactions with biological targets .

Q. Table 2: Modification Strategies and Outcomes

Methodological Considerations

- Safety Protocols : While specific safety data for this compound is limited, general piperidine handling guidelines apply: use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) meticulously, as piperidine derivatives are sensitive to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.